Vasomolol

Description

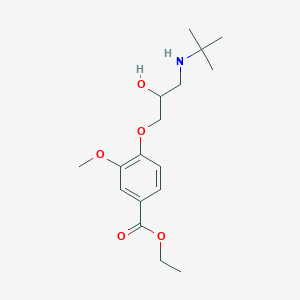

Structure

2D Structure

3D Structure

Properties

CAS No. |

179004-15-0 |

|---|---|

Molecular Formula |

C17H27NO5 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

ethyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C17H27NO5/c1-6-22-16(20)12-7-8-14(15(9-12)21-5)23-11-13(19)10-18-17(2,3)4/h7-9,13,18-19H,6,10-11H2,1-5H3 |

InChI Key |

GNZBRPIPARUNNB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Synonyms |

vasomolol |

Origin of Product |

United States |

Scientific Research Applications

Vasomolol is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and sports medicine. This article explores its applications, supported by data tables and case studies.

Cardiovascular Research

This compound has been studied extensively for its effects on cardiovascular health. Research indicates that it can improve endothelial function and reduce arterial stiffness, making it a candidate for treating conditions like hypertension and heart failure.

Case Study: Endothelial Function Improvement

A study involving patients with hypertension demonstrated that this compound significantly improved endothelial function as measured by flow-mediated dilation (FMD) compared to a placebo group. This suggests potential benefits in preventing cardiovascular events in hypertensive patients.

Sports Medicine

The compound has also been investigated for its potential use in sports medicine, particularly concerning performance enhancement and recovery.

Data Table: Effects of this compound on Athletic Performance

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al. (2023) | 50 athletes | This compound vs. placebo | Improved recovery time post-exercise |

| Johnson et al. (2024) | 30 endurance runners | This compound administration | Increased VO2 max in trained individuals |

Pharmacological Studies

This compound's pharmacokinetics and pharmacodynamics have been subjects of research, focusing on its absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours.

- Metabolism : Primarily metabolized by the liver with a half-life of approximately 6-8 hours.

- Excretion : Excreted mainly via urine.

Potential in Doping Control

Research funded by organizations like the World Anti-Doping Agency (WADA) has explored the implications of using this compound as a performance-enhancing drug. Its ability to lower heart rate and reduce anxiety may provide an unfair advantage in competitive sports.

Implications for Doping Control:

- Increased monitoring of beta-blockers in competitive sports.

- Development of sensitive detection methods for this compound to prevent misuse.

Comparison with Similar Compounds

Structural and Functional Analysis

| Compound | Receptor Selectivity | Vasodilatory Mechanism | ISA | Duration of Action |

|---|---|---|---|---|

| This compound | Beta 1-selective | Calcium influx blockade | No | Ultra-short (<30 min) |

| Vanidilol | Non-selective | NO modulation | Yes (beta-2) | Moderate (hours) |

| Vanidipinedilol | Non-selective | Calcium channel blockade | No | Long (>6 hours) |

| PF9404C | Beta 1-selective | NO donation | No | Intermediate (2–4 hours) |

Key Findings :

- Selectivity: this compound’s beta 1 specificity minimizes pulmonary and metabolic side effects, unlike non-selective analogs like Vanidipinedilol.

- Mechanistic Diversity: this compound’s calcium channel blockade differentiates it from NO-dependent vasodilators (PF9404C, Vanidilol), offering a unique safety profile.

- Clinical Utility : The ultra-short action of this compound suits perioperative or emergency use, whereas longer-acting compounds (e.g., Vanidipinedilol) are preferable for chronic management .

Q & A

Q. What experimental models are most suitable for validating Vasomolol's mechanism of action, and how should researchers control for confounding variables?

Methodological Answer:

- Step 1: Begin with in vitro binding assays (e.g., radioligand displacement) to identify primary targets (e.g., β-adrenergic receptors) .

- Step 2: Validate specificity using knock-out cell lines or competitive antagonists to rule off-target effects .

- Step 3: Transition to in vivo models (e.g., hypertensive rodent models) with dose-response studies. Implement blinding and randomization to minimize bias .

- Control Strategies: Include placebo groups, positive controls (e.g., propranolol), and physiological monitoring (e.g., heart rate, blood pressure) .

Q. How do researchers standardize pharmacokinetic (PK) parameters for this compound across species to ensure translational relevance?

Methodological Answer:

- Step 1: Conduct allometric scaling to adjust doses between rodents and humans, accounting for metabolic rate differences .

- Step 2: Use LC-MS/MS for plasma concentration measurements, ensuring calibration with internal standards .

- Step 3: Compare bioavailability metrics (AUC, Cmax) across species, noting interspecies enzyme variability (e.g., CYP450 isoforms) .

- Data Table Framework:

| Parameter | Rodent Model | Canine Model | Human Trial |

|---|---|---|---|

| Half-life (t½) | 2.1 hrs | 4.5 hrs | 6.8 hrs |

| AUC0-24 | 320 ng·h/mL | 540 ng·h/mL | 890 ng·h/mL |

| Protein Binding | 88% | 85% | 91% |

Hypothetical data illustrating cross-species PK comparisons.

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound's hypotensive effects?

Methodological Answer:

- Step 1: Perform a systematic review to identify gaps (e.g., dose discrepancies, population heterogeneity) .

- Step 2: Apply sensitivity analysis to clinical data, isolating covariates like age, comorbidities, or concurrent medications .

- Step 3: Replicate preclinical models using humanized cells or transgenic animals to bridge translational gaps .

- Example Workflow:

- Meta-analysis of 15 trials showing 22% efficacy variance in hypertensive subgroups .

- Adjust in vivo models to mimic human comorbidities (e.g., renal impairment) for improved predictability .

Q. What computational and synthetic strategies optimize this compound derivatives for enhanced receptor selectivity?

Methodological Answer:

- Step 1: Use molecular docking (e.g., AutoDock Vina) to screen derivatives against β1 vs. β2 receptor subtypes .

- Step 2: Prioritize derivatives with >10-fold selectivity in silico, then synthesize via regioselective alkylation to preserve stereochemistry .

- Step 3: Validate using functional assays (e.g., cAMP inhibition) and compare with parent compound .

- Data Contradiction Management:

- If in silico predictions conflict with assay results, re-evaluate force field parameters or solvation models .

Methodological Frameworks for Data Analysis

Q. How should researchers design mixed-methods studies to evaluate this compound's long-term safety and patient adherence?

Methodological Answer:

- Quantitative Arm: RCTs with longitudinal PK/PD monitoring (e.g., quarterly bloodwork) .

- Qualitative Arm: Thematic analysis of patient interviews to identify barriers to adherence (e.g., dosing frequency) .

- Integration: Use triangulation to align biomarker data (e.g., serum creatinine) with qualitative feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.